

Application Notes and Protocols: Determining the EC50 of BF738735 Against Coxsackievirus

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Compound of Interest

Compound Name: BF738735

Cat. No.: B606050

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Introduction

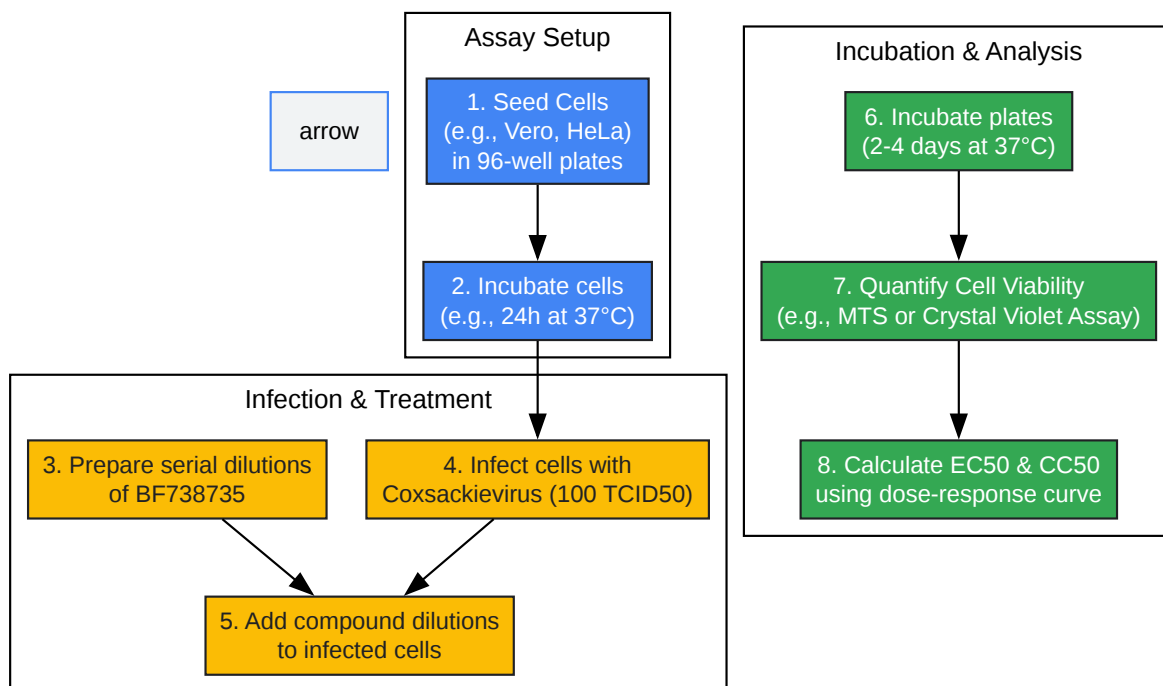
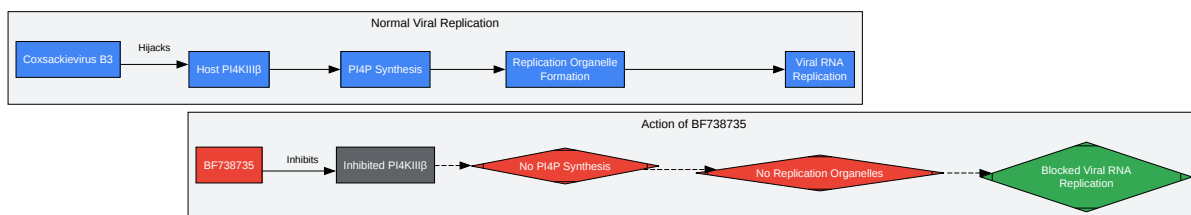
Enteroviruses, including coxsackieviruses, are a significant cause of human disease, ranging from mild respiratory illnesses to severe conditions like myocarditis, pancreatitis, and aseptic meningitis.[1] Currently, there are no approved antiviral therapies for the treatment of enterovirus infections.[1][2] A promising strategy to combat these viruses is to target host cellular factors that are essential for viral replication, which may offer a higher barrier to the development of drug resistance.[1]

BF738735 is a potent and selective inhibitor of the host cell lipid kinase, phosphatidylinositol 4-kinase III β (PI4KIII β).[2][3][4] This enzyme is crucial for the formation of viral replication organelles, which are specialized structures within the host cell where viral RNA replication occurs.[5][6] By inhibiting PI4KIII β , **BF738735** effectively blocks the replication of a broad spectrum of enteroviruses and rhinoviruses.[1][2][3]

These application notes provide a detailed protocol for determining the 50% effective concentration (EC50) of **BF738735** against coxsackievirus B3 (CVB3) using a cytopathic effect (CPE) inhibition assay. Additionally, it summarizes the known efficacy and cytotoxicity of this compound.

Mechanism of Action: Inhibition of Viral Replication Organelle Formation

BF738735 targets the host factor PI4KIII β . In a normal viral replication cycle, enteroviruses hijack PI4KIII β to generate high levels of phosphatidylinositol 4-phosphate (PI4P) at the Golgi complex. This accumulation of PI4P is essential for recruiting other factors, like the sterol transporter OSBP, to create the lipid-rich microenvironment needed for the formation of replication organelles. It is within these organelles that the viral RNA is replicated. **BF738735** directly binds to the ATP-binding pocket of PI4KIII β , inhibiting its kinase activity.^[1] This prevents the synthesis of PI4P, disrupts the formation of replication organelles, and consequently blocks viral RNA replication.^{[3][5][7]}



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